4-[[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL]-N-METHYL-2-NITROANILINE
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Overview
Description
4-[[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL]-N-METHYL-2-NITROANILINE is a complex organic compound that features a piperazine ring, a diphenylmethyl group, and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL]-N-METHYL-2-NITROANILINE typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group is introduced via a Mannich reaction, which involves the condensation of formaldehyde, diphenylmethane, and piperazine.
Attachment of the Nitroaniline Moiety: The final step involves the nitration of aniline followed by methylation to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL]-N-METHYL-2-NITROANILINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-[[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL]-N-METHYL-2-NITROANILINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interaction of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-[[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL]-N-METHYL-2-NITROANILINE involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity . The nitroaniline moiety may also contribute to its biological activity by interacting with cellular enzymes and pathways involved in oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-((4-(Diphenylmethyl)piperazin-1-yl)methyl)-N-ethyl-2-nitroaniline: Similar structure but with an ethyl group instead of a methyl group.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine ring but with different substituents.
Uniqueness
4-[[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL]-N-METHYL-2-NITROANILINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the diphenylmethyl and nitroaniline moieties makes it a versatile compound for various applications.
Properties
CAS No. |
68740-15-8 |
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Molecular Formula |
C25H28N4O2 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-[(4-benzhydrylpiperazin-1-yl)methyl]-N-methyl-2-nitroaniline |
InChI |
InChI=1S/C25H28N4O2/c1-26-23-13-12-20(18-24(23)29(30)31)19-27-14-16-28(17-15-27)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-13,18,25-26H,14-17,19H2,1H3 |
InChI Key |
WWXFIBXWRNTLTE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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